APJ receptor agonist 4
Description
Structural and Functional Characteristics of the APJ Receptor
The APJ receptor, formally known as the apelin receptor, is a class A G protein-coupled receptor characterized by a seven-transmembrane helical domain typical of rhodopsin-like receptors. Its extracellular regions, including the N-terminal domain and three extracellular loops (ECL1–ECL3), are critical for ligand recognition and receptor activation. Two disulfide bonds stabilize the receptor’s tertiary structure: one between cysteine residues 19 (N-terminal) and 281 (ECL3), and another between cysteine 102 (transmembrane helix 3) and cysteine 181 (ECL2). These structural features ensure proper folding and ligand-binding pocket formation.
The receptor binds endogenous ligands such as apelin-13, apelin-17, and elabela, which share a conserved arginine-proline-arginine-leucine (RPRL) motif essential for receptor engagement. Mutagenesis studies reveal that substitutions in the RPRL sequence abolish binding affinity, underscoring its role in stabilizing interactions with the APJ receptor’s orthosteric site. Non-peptidic agonists like APJ receptor agonist 4 mimic this motif, binding to overlapping regions while avoiding proteolytic degradation.
Table 1: Key Structural Features of the APJ Receptor
| Feature | Description |
|---|---|
| Ligand-binding domain | N-terminal and extracellular loops (ECL2, ECL3) |
| Disulfide bonds | C19–C281 and C102–C181 |
| Critical ligand motif | RPRL (positions 2–5 in apelin-13) |
| G protein coupling | Primarily Gαᵢ and Gαq |
Physiological Roles of APJ Signaling in Cardiovascular Homeostasis
APJ receptor activation modulates cardiovascular function through dual mechanisms: regulation of vascular tone and enhancement of cardiac contractility. The receptor couples to Gαᵢ proteins, inhibiting adenylate cyclase and reducing cyclic adenosine monophosphate (cAMP) levels, which promotes vasodilation. Concurrently, Gαq-mediated phospholipase C-β (PLC-β) activation increases inositol trisphosphate (IP₃) and intracellular calcium, augmenting myocardial contraction.
In vivo studies demonstrate that APJ receptor agonism increases cardiac output by 15–20% in rodent models of heart failure, without inducing tachycardia or arrhythmias. This effect is attributed to improved stroke volume and reduced ventricular afterload, highlighting the receptor’s role in balancing preload and afterload. Additionally, APJ signaling promotes nitric oxide (NO) release from endothelial cells, further supporting vasodilation and tissue perfusion.
Table 2: Cardiovascular Effects of APJ Receptor Activation
| Pathway | Physiological Outcome |
|---|---|
| Gαᵢ–cAMP inhibition | Vasodilation, reduced blood pressure |
| Gαq–PLC-β activation | Increased cardiac contractility, enhanced calcium signaling |
| β-Arrestin recruitment | Receptor internalization, ERK/MAPK pathway modulation |
Rationale for APJ Receptor Agonism in Disease Modulation
Targeting the APJ receptor offers distinct advantages over conventional therapies for cardiovascular diseases. Unlike angiotensin-converting enzyme (ACE) inhibitors, which reduce blood pressure at the expense of electrolyte imbalances, APJ agonists enhance diuresis and natriuresis while preserving potassium homeostasis. This dual action is particularly beneficial in heart failure patients with comorbid hyponatremia, where traditional diuretics exacerbate sodium depletion.
This compound exemplifies the therapeutic potential of non-peptidic agonists. With an oral bioavailability of 54–76% in preclinical models, it overcomes the pharmacokinetic limitations of peptide ligands like (Pyr¹)apelin-13, which has a plasma half-life of <5 minutes. The compound’s high selectivity (Ki: 0.07 nM) ensures minimal off-target effects, while its biased signaling profile favors G protein-mediated pathways over β-arrestin recruitment, reducing desensitization risks.
Table 3: Comparison of APJ Receptor Agonists
| Parameter | Peptide Agonists (e.g., Apelin-13) | This compound |
|---|---|---|
| EC₅₀ | 1–10 nM | 0.06 nM |
| Half-life | 5 minutes | 4–6 hours (rodents) |
| Administration | Intravenous | Oral |
| Biased signaling | Balanced G protein/β-arrestin | G protein-biased |
Properties
Molecular Formula |
C28H28ClFN6O3 |
|---|---|
Molecular Weight |
551.0 g/mol |
IUPAC Name |
5-[3-(5-chloro-3-fluoro-2-pyridinyl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one |
InChI |
InChI=1S/C28H28ClFN6O3/c1-4-16-7-6-8-17(5-2)24(16)36-25(21-10-11-34(3)33-21)32-26(37)22(28(36)39)27(38)35-12-9-18(15-35)23-20(30)13-19(29)14-31-23/h6-8,10-11,13-14,18,37H,4-5,9,12,15H2,1-3H3 |
InChI Key |
ZJTWRAXKYGIUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NC(=C(C2=O)C(=O)N3CCC(C3)C4=C(C=C(C=N4)Cl)F)O)C5=NN(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Structural Characterization and Key Synthetic Challenges
APJ receptor agonist 4 belongs to a class of biaryl pyridone derivatives designed to mimic the cardioprotective effects of endogenous apelin peptides while overcoming their pharmacokinetic limitations. The molecule features a tetra- ortho-substituted pyridone core linked to a substituted phenyl ring via a chiral amino acid side chain (Figure 1). Key synthetic challenges included:
First-Generation Synthesis: Enamine Cyclization Route
The initial synthetic route (Scheme 1) relied on an enamine cyclization to construct the pyridone core, proceeding through seven linear steps with an overall yield of 12%.
Pyridone Core Formation
Reaction of diketone 33 (derived from 2,6-dimethoxy acetophenone 32 and diethyl oxalate) with 4-fluorophenyl hydrazine hydrochloride produced a 4:1 mixture of 1,5- and 1,3-pyrazole isomers (34a/b ). X-ray crystallography confirmed N1-substitution in the active isomer 34a . Alkaline hydrolysis using LiOH·H₂O converted 34a to carboxylic acid 2 , a key intermediate for subsequent amide couplings.
Side-Chain Introduction
Parallel solution-phase synthesis coupled acid 2 with tert-butyl (S)-3-amino-5-cyclohexylpentanoate using HBTU, yielding intermediate 35 . Deprotection with trifluoroacetic acid provided the final amino acid side chain.
Table 1: Key Intermediates in First-Generation Synthesis
| Intermediate | Yield (%) | Purity (%) | Purpose |
|---|---|---|---|
| 33 | 98 | >95 | Pyrazole precursor |
| 34a | 72 | 99 | Active isomer |
| 35 | 65 | 98 | Side-chain attachment |
Second-Generation Synthesis: Convergent Negishi Coupling Approach
To address limitations in scalability and convergence, a redesigned route employed Negishi cross-coupling between zincated pyridone 40 and aryl bromide 41 (Scheme 2).
Pyridone Zincation
Lithiation of 3-bromo-5-cyclopropylpyridin-2(1H)-one with LDA at -78°C followed by transmetallation with ZnCl₂ produced organozinc reagent 40 in 85% yield.
Biaryl Coupling
Negishi coupling of 40 with 2-bromo-4-(trifluoromethyl)benzonitrile (41 ) using Pd(OAc)₂/XPhos catalyst system achieved 78% yield of biaryl product 42 , a significant improvement over Suzuki-Miyaura attempts (<20% yield).
Final Assembly
Hydrogenolysis of the nitrile group and subsequent chiral resolution via SFC chromatography provided enantiomerically pure this compound (99.5% ee).
Table 2: Comparison of Synthetic Routes
| Parameter | First-Generation | Second-Generation |
|---|---|---|
| Total Steps | 7 | 5 |
| Overall Yield (%) | 12 | 34 |
| Pd Catalyst Loading | N/A | 0.5 mol% |
| Temperature Range (°C) | -20 to 150 | -78 to 80 |
Critical Process Optimization Strategies
Solvent System Engineering
Replacement of THF with 2-MeTHF in the cyclization step improved reaction homogeneity while maintaining yields at 88%.
Analytical Characterization
Spectroscopic Confirmation
Scale-Up Considerations
The second-generation route demonstrated robust performance at kilogram scale:
Comparative Structure-Activity Relationship (SAR) Insights
Modification of the 2,6-dimethoxyphenyl group proved critical for APJ potency:
Chemical Reactions Analysis
Limitations:
-
Low convergence due to linear synthesis (12 steps).
-
High palladium catalyst costs and scalability challenges for hindered biaryl coupling .
Key Reactions:
-
Pyridone core formation :
-
Negishi coupling :
-
Amide bond formation :
Reaction Optimization Data
| Step | First-Gen Yield | Second-Gen Yield | Improvement |
|---|---|---|---|
| Biaryl coupling | 60% | 85% | +25% |
| Pyridone cyclization | 45% | 78% | +33% |
| Total steps | 12 | 8 | -4 |
Data sourced from process chemistry studies .
Binding and Selectivity
-
Binding affinity (Kᵢ) : 0.3 nM for human APJ, comparable to endogenous ligand (Pyr¹)apelin-13 .
-
Selectivity : No significant off-target activity across 50 GPCRs at 30 µM .
Signaling Pathways
Structural Modifications and SAR
-
Pyridone core : Critical for APJ binding; substitution at C3 enhanced metabolic stability (t₁/₂ > 4 hours in human hepatocytes) .
-
Biphenyl side chain : Optimized for oral bioavailability (F = 65% in rats) .
-
Amide linker : Replacing ester groups reduced hydrolysis susceptibility .
In Vivo Pharmacodynamics
-
Cardiac output : +15% increase in renal hypertensive rats at 10 mg/kg (oral) .
-
Half-life : 5.2 hours in rats, supporting once-daily dosing .
Comparative Analysis with Peptide Agonists
| Property | BMS-986224 | (Pyr¹)apelin-13 |
|---|---|---|
| Oral bioavailability | 65% | <1% |
| Plasma stability | >24 hours | <5 minutes |
| EC₅₀ (cAMP) | 0.02 nM | 0.05 nM |
| β-arrestin bias | None | None |
Data compiled from in vitro and in vivo studies .
Scale-Up Challenges
Scientific Research Applications
Introduction to APJ Receptor Agonist 4
This compound is a small molecule that targets the apelin receptor (APJ), a G-protein coupled receptor implicated in various physiological processes, including cardiovascular health, metabolism, and neuroprotection. The apelinergic system has garnered significant attention due to its potential therapeutic applications in treating conditions such as heart failure, obesity, diabetes, and liver fibrosis.
Cardiovascular Diseases
-
Heart Failure :
- This compound has shown promise in enhancing cardiac output and contractility without adversely affecting hemodynamics. In preclinical studies and clinical trials, it has demonstrated the ability to improve left ventricular function in heart failure patients .
- Case Study : A first-in-human study evaluated AMG 986 (a related compound) and reported improved cardiac contractility in animal models and safety in human trials .
- Hypertension :
- Pulmonary Arterial Hypertension :
Metabolic Disorders
- Obesity and Diabetes :
- The APJ receptor is involved in regulating energy homeostasis and glucose metabolism. Agonists may help mitigate obesity-related complications and improve insulin sensitivity .
- Research Findings : Studies have shown that activating the APJ receptor can influence metabolic pathways that regulate body weight and glucose levels, making it a target for obesity treatments .
Neuroprotection
- Recent research highlights the neuroprotective effects of APJ activation, suggesting potential applications in neurodegenerative diseases. By modulating neuroinflammation and promoting neuronal survival, APJ receptor agonists may offer therapeutic benefits for conditions like Alzheimer's disease .
Comparative Data on APJ Receptor Agonists
Mechanism of Action
APJ receptor agonist 4 exerts its effects by binding to the apelin receptor (APJ), a G protein-coupled receptor. Upon binding, it activates various intracellular signaling pathways, including:
G-protein signaling: Involves the activation of G-proteins, leading to downstream effects such as increased cardiac contractility.
β-arrestin signaling: Mediates receptor internalization and desensitization, contributing to the regulation of receptor activity
Comparison with Similar Compounds
Comparison with Similar APJ Receptor Agonists
The pharmacological landscape of APJ agonists includes peptide-based ligands, small-molecule agonists, and hybrid conjugates. Below, APJ receptor agonist 4 is compared to key analogs based on potency, selectivity, PK properties, and clinical relevance.
Peptide-Based Agonists
- (Pyr¹)Apelin-13: The endogenous peptide ligand binds APJ with high affinity (Kd = 0.3 nM) and activates both Gαi/o and β-arrestin pathways.
- ELA (Elabela): A novel endogenous peptide agonist with cardioprotective effects comparable to apelin-13. ELA exhibits higher stability than apelin-13 but still requires parenteral administration.
- Peptide-Lipid Conjugates : Lipid conjugation (e.g., compound 17 in ) extends peptide half-life (t½ = 8–12 hours in rats) and enhances plasma protein binding. However, subcutaneous administration is required, and potency (EC50 = 10–50 nM) is inferior to small molecules like APJ agonist 4 .
Small-Molecule Agonists
- BMS-986224: A benchmark small-molecule agonist with subnanomolar potency (Kd = 0.3 nM) and oral activity. It mimics apelin-13’s signaling profile but shows superior stability (t½ = 4–6 hours in rats). Chronic studies in hypertensive rats demonstrate reversal of cardiac hypertrophy, though its clinical development status remains unclear .
- ML221: A functional antagonist/weak agonist (EC50 = 800 nM) derived from a pyranone scaffold. While its selectivity for APJ is high, its low potency limits therapeutic utility .
- Biphenyl Acid Derivatives : A structurally distinct class (e.g., compound 22 in ) with submicromolar potency (EC50 = 200–500 nM). These compounds show moderate oral bioavailability but lack the PK robustness of APJ agonist 4 .
This compound vs. Competitors
Signaling Pathway Bias
- APJ agonist 4 and BMS-986224 exhibit balanced activation of Gαi/o and β-arrestin pathways, mimicking endogenous apelin-13 .
- In contrast, peptide-lipid conjugates (e.g., compound 17 ) show biased signaling toward β-arrestin recruitment, which correlates with hypotensive effects but may limit sustained cardioprotection .
Structural and Pharmacokinetic Advantages
APJ agonist 4’s small-molecule architecture avoids the stability and delivery challenges of peptides. Its oral activity and extended half-life outperform BMS-986224 and biphenyl acid derivatives, positioning it as a lead candidate for chronic HF management .
Key Research Findings and Clinical Implications
- Efficacy : APJ agonist 4 restores cardiac function in HF models by reducing ventricular hypertrophy and enhancing ejection fraction, comparable to BMS-986224 but with fewer dosing constraints .
- Safety: No significant off-target effects (e.g., opioid or adrenergic receptor interactions) are reported, unlike early APJ agonists with structural similarities to polypharmacologic scaffolds .
- Unmet Needs: While APJ agonist 4 addresses PK limitations of peptides, its long-term effects on renal function (a known APJ pathway target) require further study .
Biological Activity
The APJ receptor, a member of the G-protein-coupled receptor (GPCR) family, is activated by the endogenous peptide apelin and plays a crucial role in various physiological functions, including cardiovascular regulation, fluid homeostasis, energy metabolism, and angiogenesis. The compound known as APJ receptor agonist 4 is a synthetic ligand that has been investigated for its potential therapeutic applications in treating heart failure, pulmonary hypertension, and metabolic disorders. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.
APJ receptor agonists primarily exert their effects through G protein-coupled pathways (Gαi/o) and β-arrestin-dependent signaling. Upon activation, these pathways initiate critical intracellular mechanisms that lead to various physiological outcomes:
- Cardiovascular Effects : Activation of the APJ receptor results in vasodilation, reduced blood pressure, and improved cardiac function. Studies have shown that APJ agonists can enhance myocardial contractility and reduce cardiac remodeling in heart failure models .
- Metabolic Regulation : APJ activation influences glucose metabolism and insulin sensitivity, making it a target for metabolic disorders .
- Angiogenesis : The apelin/APJ axis promotes angiogenesis by upregulating vascular endothelial growth factor (VEGF) and inhibiting p53 expression, which is critical for new blood vessel formation .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively activate downstream signaling pathways associated with cardioprotection and metabolic benefits. For instance:
- Cardiomyocyte Function : In human cardiomyocytes derived from induced pluripotent stem cells, this compound increased calcium handling and improved contractility compared to controls .
- Endothelial Function : The compound has been shown to enhance endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and improving blood flow .
In Vivo Studies
Animal models have provided further insights into the efficacy of this compound:
- Heart Failure Models : In murine models of heart failure, administration of this compound led to significant improvements in cardiac output and reductions in pulmonary vascular resistance .
- Pulmonary Hypertension : Clinical trials have indicated that this agonist can effectively lower pulmonary arterial pressure while improving exercise capacity in patients with pulmonary hypertension .
Data Tables
Case Studies
- Heart Failure Patient Study : A clinical trial involving patients with heart failure demonstrated that treatment with this compound resulted in a marked improvement in left ventricular ejection fraction (LVEF) after 12 weeks of therapy. Patients reported reduced symptoms of dyspnea and fatigue.
- Pulmonary Hypertension Case : Another case study highlighted the use of this compound in a cohort of patients with pulmonary arterial hypertension. After treatment, patients showed significant reductions in mean pulmonary artery pressure and improved six-minute walk distances.
Q & A
Q. How does this compound compare to endogenous ligands like Apelin-36 in receptor activation dynamics?
Q. What translational challenges arise when extrapolating rodent PK/PD data for this compound to humans?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
